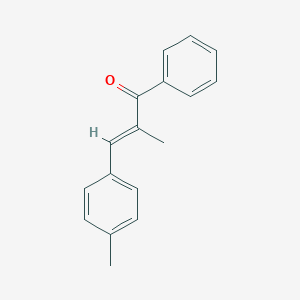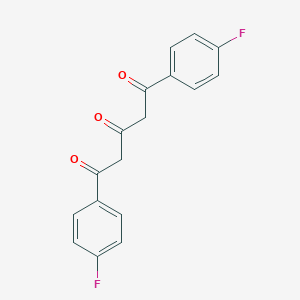![molecular formula C21H30O6S B289859 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate, also known as HMA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. HMA-1 is a selective and potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has been linked to a number of physiological and biochemical effects.
Mechanism of Action
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate works by inhibiting the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG. Inhibition of MAGL leads to an increase in 2-AG levels, which can activate cannabinoid receptors and lead to a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate has been shown to have a number of biochemical and physiological effects. In addition to reducing pain and inflammation, 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate has been shown to have anti-cancer properties, and may also have potential in the treatment of neurological disorders such as epilepsy and anxiety.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate is its selectivity for MAGL, which reduces the potential for off-target effects. However, one of the limitations of 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate. One area of interest is in the development of more potent and selective MAGL inhibitors. Another area of interest is in the development of new therapeutic applications for 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate, such as in the treatment of neurological disorders. Finally, further research is needed to fully understand the long-term effects of 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate and its potential for clinical use.
Synthesis Methods
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate can be synthesized using a multi-step process, which involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-methoxy-3-phenylpropanoic acid. This intermediate is then reacted with sulfuric acid and acetic anhydride to form the corresponding acid chloride, which is then reacted with 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane in the presence of a base to form 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate.
Scientific Research Applications
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the main areas of research has been in the treatment of pain and inflammation. Studies have shown that inhibition of MAGL by 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate leads to an increase in 2-AG levels, which can reduce pain and inflammation in animal models.
properties
Molecular Formula |
C21H30O6S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(1R,3aR,7aS)-5-hydroxy-4-[(3-methoxyphenyl)methylsulfonyl]-3a,7a-dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-yl] acetate |
InChI |
InChI=1S/C21H30O6S/c1-14(22)27-18-9-11-21(3)19(17(23)8-10-20(18,21)2)28(24,25)13-15-6-5-7-16(12-15)26-4/h5-7,12,17-19,23H,8-11,13H2,1-4H3/t17?,18-,19?,20-,21+/m1/s1 |
InChI Key |
RYUPDZNILOBBPL-XBFLDVLASA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@@]1(CCC(C2S(=O)(=O)CC3=CC(=CC=C3)OC)O)C)C |
SMILES |
CC(=O)OC1CCC2(C1(CCC(C2S(=O)(=O)CC3=CC(=CC=C3)OC)O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C1(CCC(C2S(=O)(=O)CC3=CC(=CC=C3)OC)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)
![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)
![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)

![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)


![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)


